Emd 66684

概要

説明

EMD 66684 は、アンジオテンシン II タイプ 1 受容体のアンタゴニストとしての役割で知られる合成化合物です。 これは非常に純粋で生物学的に活性があり、特に心血管疾患における潜在的な治療用途のために広く研究されてきました .

科学的研究の応用

EMD 66684 has a wide range of scientific research applications:

作用機序

EMD 66684 は、アンジオテンシン II タイプ 1 受容体に結合することで効果を発揮し、アンジオテンシン II の結合を阻害します。 この阻害は、血管収縮と血圧調節に関与する受容体活性化とそれに続くシグナル伝達経路の減少につながります . This compound の分子標的は、受容体自体とその生理学的効果を仲介する関連するシグナル伝達分子です .

生化学分析

Biochemical Properties

EMD-66684 interacts with the AT1 subtype Ang II receptor, exhibiting a strong affinity with an IC50 value of 0.7 nM . It inhibits the activation of AT1R expressed in CHO-K1-mt aequorin-Gα16 cells .

Cellular Effects

EMD-66684 has a significant impact on cellular processes. It inhibits Ang II-induced increases in basal and nerve-stimulated neuropeptide Y (NPY) overflow from mesenteric arterial beds . This suggests that EMD-66684 can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, EMD-66684 exerts its effects by binding to the AT1 subtype Ang II receptor, inhibiting its activation . This binding interaction leads to changes in gene expression and enzyme activity, contributing to its role as an antiischemic cytoprotectant .

Temporal Effects in Laboratory Settings

In laboratory settings, EMD-66684 exhibits a time-dependent inhibition against Ang II in DMR (dynamic mass redistribution) responses . This suggests that the effects of EMD-66684 can change over time, potentially due to factors such as the compound’s stability and degradation.

Dosage Effects in Animal Models

In animal models, the effects of EMD-66684 vary with different dosages . For instance, it has been observed to cause a long-lasting fall in blood pressure in conscious furosemide-treated Spontaneous Hypertension Rats (SHR) at dosages of 0.1, 0.3, and 1 mg/kg .

Transport and Distribution

Its ability to bind to the AT1 subtype Ang II receptor suggests that it may interact with specific transporters or binding proteins .

Subcellular Localization

Given its interaction with the AT1 subtype Ang II receptor, it is likely that it is localized to the cell membrane where this receptor is typically found .

準備方法

EMD 66684 の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかの段階が含まれます。 詳細な合成経路と反応条件は、所有権があり、公表されていません。 この化合物は、主要な中間体の形成を含む一連の有機反応を経て調製され、その後、高純度と生物学的活性を確保するために精製および特性評価が行われることが知られています .

化学反応の分析

EMD 66684 は、主にアンジオテンシン II タイプ 1 受容体との相互作用を含むさまざまな化学反応を起こします。 この化合物は、この受容体に対して強力な結合親和性を示し、IC50 値は 0.7 nM です . これらの反応で使用される一般的な試薬と条件には、動的質量再分布アッセイやその他の生化学アッセイを使用して、受容体活性化に対する阻害効果を調べるものがあります . これらの反応から生成される主な生成物は、通常、アンジオテンシン II の生理学的効果を阻害する阻害された受容体複合体です .

科学研究への応用

This compound は、幅広い科学研究への応用があります。

類似化合物との比較

EMD 66684 は、アンジオテンシン II タイプ 1 受容体に対する高い効力と選択性で独自性があります。 類似の化合物には、ロサルタン、バルサルタン、カンデサルタンなどのアンジオテンシン II 受容体拮抗薬が含まれます . これらの化合物と比較して、this compound は、より高い結合親和性と受容体に対するより高い選択性を示し、研究と潜在的な治療用途のための貴重なツールになります .

特性

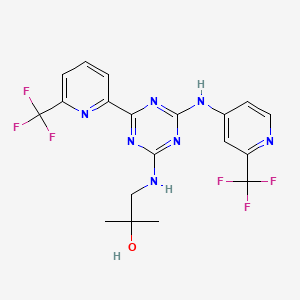

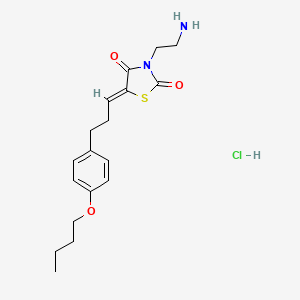

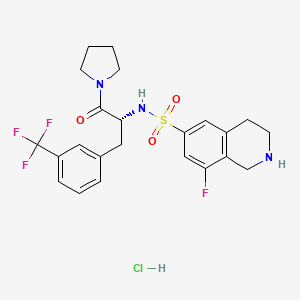

IUPAC Name |

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFXGXGDHBXTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719334 | |

| Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187683-79-0 | |

| Record name | 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does EMD 66684 exert its effects on Angiotensin II signaling?

A1: this compound acts as a selective antagonist of AGTR1, effectively blocking the binding of Angiotensin II to its receptor. This competitive inhibition disrupts the downstream signaling cascade initiated by Angiotensin II, ultimately preventing the physiological responses associated with AGTR1 activation. [, ]

Q2: What is the significance of lipid rafts in the context of this compound's mechanism of action?

A2: Research suggests that lipid rafts, specialized microdomains within the cell membrane, play a crucial role in the localization and function of AGTR1. Studies using cyclodextrin-mediated cholesterol depletion, which disrupts lipid raft integrity, demonstrated a significant reduction in both cell surface expression of AGTR1 and the subsequent Angiotensin II-induced intracellular calcium elevation. [] This suggests that this compound's efficacy may be linked to its ability to interfere with AGTR1 localization within lipid rafts, thereby hindering its signaling capacity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。